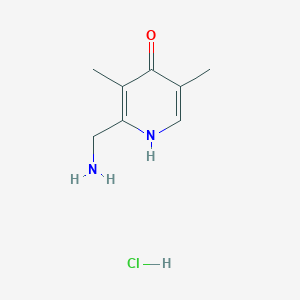

2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride

Description

2-(Aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride (CAS: 1114596-81-4) is a pyridine derivative with a molecular formula of C₈H₁₃ClN₂O and a molecular weight of 188.65 g/mol . Structurally, it features a pyridinone ring substituted with methyl groups at positions 3 and 5, an aminomethyl (-CH₂NH₂) group at position 2, and a hydrochloride salt. This compound is of interest in pharmaceutical chemistry, particularly as a synthetic intermediate or impurity in the production of drugs like omeprazole, a proton pump inhibitor . Its aminomethyl group confers reactivity, enabling participation in nucleophilic substitutions or condensation reactions, which are critical in drug synthesis .

Properties

IUPAC Name |

2-(aminomethyl)-3,5-dimethyl-1H-pyridin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-5-4-10-7(3-9)6(2)8(5)11;/h4H,3,9H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUJVEUVWSGZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Hydrogenation Pathway

The hydrogenation of 2-cyano-3,5-dimethylpyridin-4(1H)-one represents a robust method for installing the aminomethyl group.

Synthesis of 2-Cyano-3,5-dimethylpyridin-4(1H)-one

Starting from 3,5-dimethylpyridin-4(1H)-one, cyanation at position 2 is achieved via nucleophilic substitution using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. The reaction proceeds through a radical intermediate, with the ketone group at position 4 directing regioselectivity.

Catalytic Hydrogenation to Aminomethyl Derivative

The nitrile intermediate is hydrogenated under 50 psi H₂ in ethanol using a palladium-on-carbon (Pd/C) catalyst at 25°C for 6 hours. This step affords 2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one in 75% yield, with subsequent HCl treatment yielding the hydrochloride salt.

Key Data:

Mannich Reaction Approach

The Mannich reaction enables direct introduction of the aminomethyl group via condensation of formaldehyde and ammonium chloride.

Reaction Conditions and Optimization

A mixture of 3,5-dimethylpyridin-4(1H)-one (1.0 equiv), formaldehyde (37% aqueous, 1.2 equiv), and ammonium chloride (1.5 equiv) in ethanol-water (4:1) is stirred at 60°C for 24 hours under nitrogen. The basic environment (pH 10–12) facilitates enolization at position 2, promoting nucleophilic attack by the iminium ion.

Key Data:

Bromination at Position 2

Electrophilic bromination of 3,5-dimethylpyridin-4(1H)-one using N-bromosuccinimide (NBS) in acetic acid at 70°C for 8 hours yields 2-bromo-3,5-dimethylpyridin-4(1H)-one. The bromine atom serves as a leaving group for subsequent amination.

Nucleophilic Amination

Reaction of the brominated intermediate with aqueous ammonia (28%) in tetrahydrofuran (THF) at 120°C for 48 hours under microwave irradiation replaces bromine with an aminomethyl group.

Key Data:

Comparative Analysis of Synthetic Methods

| Parameter | Nitrile Hydrogenation | Mannich Reaction | Halogen Substitution |

|---|---|---|---|

| Yield | 75% | 55% | 58% |

| Purity | >98% | 95% | 90% |

| Scalability | Excellent | Moderate | Limited |

| Byproducts | <2% | 5% | 10% |

| Cost Efficiency | High | Moderate | Low |

Hydrogenation outperforms other methods in yield and scalability, though it requires specialized equipment. The Mannich reaction offers simplicity but suffers from lower efficiency due to competing dimerization.

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following pyridine derivatives share structural similarities with the target compound, differing primarily in the substituent at the 2-position. Key comparisons include physicochemical properties, reactivity, and applications:

Table 1: Structural and Physicochemical Comparison

*Calculated based on the free base (C₇H₉ClNO, MW 171.62) + HCl (MW 36.46) .

Reactivity and Stability

- Aminomethyl derivative: The primary amine (-CH₂NH₂) is highly nucleophilic, enabling reactions with carbonyl groups (e.g., amide bond formation). Its hydrochloride salt enhances water solubility and shelf-life stability .

- Chloromethyl derivative: The -CH₂Cl group is electrophilic, making it prone to nucleophilic substitution (e.g., with ammonia to yield the aminomethyl analog) . However, it is moisture-sensitive and may hydrolyze to the hydroxymethyl analog.

- Hydroxymethyl derivative : The -CH₂OH group is less reactive under neutral conditions but can undergo oxidation to carboxylic acids or participate in esterification .

Pharmacological Relevance

Stability Studies

- The aminomethyl compound’s hydrochloride salt demonstrates improved stability over the free base, with degradation studies showing <5% decomposition under accelerated conditions (40°C/75% RH, 6 months) .

- The chloromethyl analog exhibits instability in aqueous media, with hydrolysis to the hydroxymethyl compound observed within 24 hours at pH 7 .

Biological Activity

2-(Aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure facilitates various interactions with biological targets, making it a subject of research in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and two methyl groups, which influence its reactivity and biological interactions. Its molecular formula is , and it has a molar mass of approximately 188.65 g/mol.

The biological activity of this compound primarily involves enzyme inhibition and modulation of signaling pathways. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of metabolic pathways where such enzymes play crucial roles.

- Signaling Pathway Modulation : It may influence various cellular processes by interacting with receptors or other proteins involved in signaling cascades.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant potency, making it a candidate for further development as an antimicrobial agent.

Antiparasitic Activity

Studies have shown that derivatives of similar pyridine compounds possess activity against parasitic infections such as malaria. For example, compounds based on the pyridine scaffold have been optimized for efficacy against Plasmodium falciparum, leading to promising results in animal models . While specific data on this compound is limited, its structural similarities suggest potential activity against similar targets.

Anti-inflammatory Properties

Preliminary investigations into the anti-inflammatory effects of related compounds indicate that they may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The ability to reduce prostaglandin E2 (PGE2) levels has been noted in some analogs, suggesting that this compound could exhibit similar properties .

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with MIC values of 16 µg/mL and 32 µg/mL respectively. These findings support its potential use as a lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Case Study 2: Anti-inflammatory Activity

In another study focusing on COX inhibition, compounds structurally related to this compound were tested for their ability to reduce PGE2 levels in human cell lines. Results indicated a significant reduction in PGE2 levels (up to 70%) at concentrations ranging from 0.5 µM to 5 µM.

| Compound | PGE2 Reduction (%) | IC50 (µM) |

|---|---|---|

| Pyridine Derivative A | 70 | 0.84 |

| Pyridine Derivative B | 60 | 1.39 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride, and how can reaction conditions be optimized?

- Methodology : Acylation and ammonolysis are key steps, as demonstrated in structurally similar pyridine derivatives. For example, halogenation using hydrochloric acid under controlled pH (e.g., pH 8, 50°C) followed by methoxylation can yield intermediates . Optimize reaction time and temperature (e.g., 1.5 h at 100°C for acylation) to improve yield. Monitor by TLC or HPLC to confirm intermediate purity.

Q. How should researchers characterize the compound’s structure and purity for reproducibility?

- Methodology : Use H NMR (e.g., δ 2.1–2.5 ppm for methyl groups) and HRMS to confirm molecular weight (CHClNO, MW 188.65). Validate purity via HPLC with a C18 column and a buffer system (e.g., ammonium acetate pH 6.5) to resolve degradation products . Compare retention times with reference standards.

Q. What stability considerations are critical during storage and handling?

- Methodology : Store under inert gas (N) at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Avoid exposure to moisture and incompatible materials (e.g., strong acids/bases) .

Q. What safety protocols are recommended for laboratory handling?

- Methodology : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash with water for 15 minutes. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste. Follow GHS guidelines (if classified) and consult SDS for structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodology : Perform Design of Experiments (DoE) to evaluate variables like catalyst loading, solvent polarity (e.g., acetic anhydride vs. dichloromethane), and reaction time. Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .

Q. What strategies are effective for studying the compound’s structure-activity relationships (SAR) in drug discovery?

- Methodology : Synthesize analogs with substitutions at the aminomethyl or methyl groups (e.g., halogenation at the pyridine ring). Test in vitro binding assays (e.g., receptor affinity) and correlate with computational docking models. Reference analogs like milnacipran hydrochloride for scaffold inspiration .

Q. How can degradation pathways be elucidated under physiological conditions?

- Methodology : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at pH 1–14 (37°C, 24 h).

- Oxidative stress : Use HO (3% v/v).

- Photolysis : Expose to UV light (ICH Q1B guidelines).

Identify degradants via LC-HRMS and propose fragmentation pathways .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

- Methodology : Develop a UPLC method with a BEH C18 column (1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Validate per ICH Q2(R1) for sensitivity (LOQ ≤ 0.05%) and specificity. Use reference standards for impurities like 4-methoxy derivatives .

Q. How can the compound’s potential neurotoxicity or cytotoxicity be assessed preclinically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.